molecular formula C20H18ClN3O4S2 B2804474 N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 866844-97-5

N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2804474
CAS No.: 866844-97-5
M. Wt: 463.95
InChI Key: SAXVGZLAILERJJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenylsulfonyl group, and a pyrimidinylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of aniline to form 3-chloroaniline, followed by the sulfonation of 3,4-dimethylbenzene to produce 3,4-dimethylbenzenesulfonyl chloride. These intermediates are then reacted with pyrimidine derivatives under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic chemistry research.

Biology: In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. Researchers may explore its efficacy and safety in various disease models.

Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide: shares similarities with other sulfonyl-pyrimidine derivatives, which are known for their diverse biological activities.

    3-(3,5-Difluorophenyl)propionic acid: is another compound with a similar aromatic structure but different functional groups, leading to distinct chemical and biological properties.

Uniqueness: The unique combination of chlorophenyl, dimethylphenylsulfonyl, and pyrimidinylsulfanyl groups in this compound sets it apart from other compounds. This structure imparts specific reactivity and potential biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-12-6-7-16(8-13(12)2)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-5-3-4-14(21)9-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXVGZLAILERJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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